Acid black 242

Description

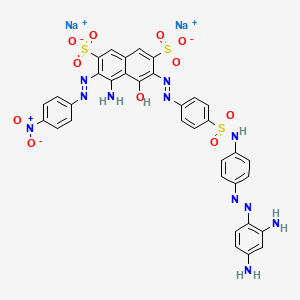

Structure

2D Structure

Properties

IUPAC Name |

disodium;5-amino-3-[[4-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]sulfamoyl]phenyl]diazenyl]-4-hydroxy-6-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H27N11O11S3.2Na/c35-19-1-14-27(26(36)17-19)41-38-20-2-4-23(5-3-20)44-57(49,50)25-12-8-22(9-13-25)40-43-33-29(59(54,55)56)16-18-15-28(58(51,52)53)32(31(37)30(18)34(33)46)42-39-21-6-10-24(11-7-21)45(47)48;;/h1-17,44,46H,35-37H2,(H,51,52,53)(H,54,55,56);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXKOPCQCFDBHS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=C(C=C(C=C6)N)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H25N11Na2O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701019994 | |

| Record name | C.I. Acid Brown 210 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

905.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201792-73-6 | |

| Record name | C.I. Acid Brown 210 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | disodium 4-amino-6-((4-((4-(2,4-diaminophenyl)azo)phenylsulfamoyl)phenyl)azo)-5-hydroxy-3-((4-nitrophenyl)azo)naphthalene-2,7-disulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-6-[2-[4-[[[4-[2-(2,4-diaminophenyl)diazenyl]phenyl]amino]sulfonyl]phenyl]diazenyl]-5-hydroxy-3-[2-(4-nitrophenyl)diazenyl]-, sodium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Green Chemistry Principles in Acid Black 242 Production

Contemporary Synthesis Pathways for Acid Dyes

The synthesis of complex azo dyes like Acid Black 242 is a multi-step process rooted in fundamental organic reactions. The conventional manufacturing route involves a sequence of diazotization and coupling reactions to build the trisazo structure, followed by metallization to enhance the dye's properties.

The specific manufacturing process for this compound involves the multiple couplings of several key raw materials: 4-Amino-N-(4-aminophenyl)benzenesulfonamide (also known as 4,4'-diaminobenzenesulfonylanilide), 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (commonly called H acid), p-nitroaniline, and m-phenylenediamine (B132917). alfa-chemistry.comworlddyevariety.com The process begins with the double diazotization of 4-Amino-N-(4-aminophenyl)benzenesulfonamide. This intermediate is then coupled with H acid under acidic conditions. alfa-chemistry.com Subsequently, diazotized p-nitroaniline is coupled to this product in an alkaline medium. alfa-chemistry.com The final step involves a third coupling reaction with m-phenylenediamine under acidic conditions to yield the final trisazo dye structure. alfa-chemistry.comworlddyevariety.com

Mechanistic Studies of Diazotization and Coupling Reactions

The formation of the three azo (-N=N-) linkages in this compound hinges on the well-established reactions of diazotization and azo coupling. iipseries.orgnih.gov

Diazotization: This reaction converts a primary aromatic amine into a diazonium salt. nih.gov The process is typically carried out at low temperatures (0–5 °C) in an acidic medium, where sodium nitrite (B80452) reacts with the acid to generate nitrous acid in situ. The primary amine then reacts with the nitrous acid to form the highly reactive diazonium salt. nih.govuobabylon.edu.iq The instability of most diazonium salts necessitates their immediate use in the subsequent coupling reaction. nih.gov

Azo Coupling: This is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile. aithor.com It attacks an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine, to form the stable azo bridge. nih.govuobabylon.edu.iq The reactivity of the coupling component and the reaction conditions, particularly pH, are critical. For instance, coupling with phenols is typically performed in slightly alkaline solutions to form the more reactive phenoxide ion, while coupling with amines is optimal in a slightly acidic pH range (5–7). uobabylon.edu.iq The synthesis of a complex dye like this compound requires careful control of pH at each of its three coupling stages to ensure the desired product is formed with high purity and yield. alfa-chemistry.com

Metallization Processes in Azo Dye Synthesis

Many acid dyes, including those in the "black" category, are metal-complex dyes. chembk.comgoogle.com Metallization is a crucial finishing step where a metal ion, commonly chromium or cobalt, is incorporated into the dye molecule. bohrium.comresearchgate.net This process significantly improves the dye's properties, particularly its light fastness and wash fastness.

The process involves treating the synthesized azo dye with a metal-donating agent, such as basic chromium sulfate (B86663). researchgate.net Typically, the reaction is conducted at elevated temperatures (e.g., 75-95 °C) and controlled pH (e.g., pH 4-5.5) for several hours until the unmetallized dye is consumed. researchgate.net The resulting product is often a 1:2 metal complex, where one metal atom is coordinately bonded to two dye molecules. This complex formation creates a larger, more stable molecule with enhanced performance characteristics. polito.it

Green Chemistry Approaches in this compound Synthesis

Traditional dye synthesis often involves harsh conditions, corrosive acids, and toxic solvents, prompting a shift towards more sustainable and environmentally friendly methods. researchgate.netresearchgate.net Green chemistry principles are increasingly being applied to azo dye production to reduce waste, conserve energy, and replace hazardous substances. longdom.orgrsc.org

Solvent-Free and Reduced-Solvent Reaction Systems

A significant advancement in green dye synthesis is the move away from conventional organic solvents. Researchers have developed solvent-free methods that offer numerous advantages. researchgate.netlongdom.org

One prominent technique is grinding , where solid reactants are mechanically mixed in a mortar and pestle at room temperature. longdom.org This method can facilitate self-catalyzed diazotization and coupling reactions, completely avoiding the need for acids, alkalis, and toxic solvents. researchgate.netlongdom.org The result is a simpler, more efficient process with excellent conversion rates and easier product isolation. longdom.orgresearchgate.net This approach overcomes many drawbacks of traditional methods, such as the instability of diazonium salts and long reaction times. rsc.orgresearchgate.net

Another approach is the use of microwave irradiation , which can dramatically reduce reaction times, increase yields, and enhance selectivity, often under solvent-free conditions. researchgate.net

Catalyst-Assisted Synthetic Protocols

The use of advanced catalysts is central to developing greener synthetic routes. The goal is to replace stoichiometric reagents with catalytic systems that are efficient, selective, and, ideally, reusable.

Several types of solid catalysts have been successfully employed in the synthesis of azo dyes:

Solid Acid Catalysts: Materials like silica-supported boron trifluoride (BF3.SiO2) have been shown to be effective, reusable, and easy-to-handle catalysts for diazotization-coupling reactions at room temperature. growingscience.com Similarly, silica (B1680970) sulfuric acid, prepared from rice husk waste, has been used to produce azo dyes at higher temperatures than traditional methods allow. proquest.com

Magnetic Nanoparticles: An innovative approach involves using sulfonic acid-functionalized magnetic iron oxide nanoparticles (Fe3O4@SiO2-SO3H). rsc.orgresearchgate.net These catalysts facilitate solvent-free synthesis via grinding and can be easily recovered from the reaction mixture using an external magnet for reuse. rsc.org

Clays and Zeolites: Eco-friendly and inexpensive clay catalysts, such as montmorillonite, have demonstrated bifunctional catalytic properties for both diazotization and coupling, avoiding the need for corrosive acids and toxic solvents. researchgate.netnih.gov

Ion Exchange Resins: Cation exchange resins with sulfonic acid groups, such as Amberlyst-15, serve as efficient and recyclable heterogeneous catalysts for the diazotization step, offering a simple and environmentally benign alternative to strong mineral acids. nih.gov

Enzyme-Mediated Transformations

The use of enzymes as biocatalysts offers a mild, selective, and environmentally benign alternative to conventional chemical synthesis. In the context of azo dye production, oxidoreductases such as laccases and peroxidases are particularly promising for their ability to catalyze the formation of the critical azo (-N=N-) bond under eco-friendly conditions.

Laccases (benzenediol:oxygen oxidoreductases) are copper-containing enzymes that can oxidize a wide range of aromatic substrates, including anilines and phenols, using molecular oxygen as the oxidant and producing water as the only byproduct. ijplantenviro.com The laccase-mediated synthesis of azo dyes proceeds via the oxidative coupling of primary aromatic amines. researchgate.netnih.gov The enzyme catalyzes the oxidation of an amine to a reactive amino radical intermediate. researchgate.net This radical can then undergo a series of non-enzymatic coupling reactions to form the azo bridge. mdpi.com Research on enzymes like the CotA laccase from Bacillus subtilis has demonstrated the successful one-pot synthesis of various azobenzene (B91143) dyes in aqueous media at ambient temperature and neutral pH, achieving good to excellent yields. nih.gov This approach avoids the harsh acidic or basic conditions and high temperatures typical of traditional diazotization and coupling reactions. nih.gov

Peroxidases, heme-containing enzymes, also catalyze the oxidation of aromatic compounds, but they require hydrogen peroxide (H2O2) as the oxidant. ijplantenviro.com The mechanism involves the formation of radical intermediates from aromatic amines, which can then couple to form azo dyes. cas.cz While effective, the need for H2O2 adds a step to the process compared to laccases. Plant-derived peroxidases, such as horseradish peroxidase, have been studied for their ability to catalyze reactions involving azo compounds. ijplantenviro.com

The application of these enzymatic methods to the synthesis of a complex trisazo dye like this compound would involve the stepwise enzymatic coupling of its aromatic amine precursors. This biocatalytic approach stands as a significant green alternative to the traditional multi-step chemical process.

Table 1: Comparison of Enzymatic Systems for Azo Dye Synthesis

| Feature | Laccase-Mediated System | Peroxidase-Mediated System |

|---|---|---|

| Enzyme Class | Oxidoreductase (Copper-containing) | Oxidoreductase (Heme-containing) |

| Primary Oxidant | Molecular Oxygen (O₂) ijplantenviro.com | Hydrogen Peroxide (H₂O₂) ijplantenviro.com |

| Byproduct | Water (H₂O) | Water (H₂O) |

| Typical Substrates | Substituted anilines, phenols researchgate.netmdpi.com | Aromatic amines, phenols ijplantenviro.com |

| Reaction Conditions | Mild (aqueous medium, ambient temperature, neutral pH) nih.gov | Mild, though pH optimum can vary (acidic to basic) cas.cz |

| Advantages | Uses readily available air as oxidant, produces only water as a byproduct. ijplantenviro.com | High catalytic activity for a range of substrates. |

| Example | Synthesis of azobenzene dyes via oxidative coupling of primary aromatic amines using CotA laccase. nih.gov | Oxidation of dimethylaminoazobenzene and Sudan I. cas.cz |

Microwave-Assisted and Ultrasound-Assisted Synthesis Techniques

The principles of green chemistry encourage the use of alternative energy sources to enhance reaction efficiency and reduce energy consumption. industrialefficiency.co.za Microwave (MW) and ultrasound irradiation have emerged as powerful tools in chemical synthesis, offering significant advantages over conventional heating methods.

Ultrasound-Assisted Synthesis , or sonochemistry, employs high-frequency sound waves (typically 20-100 kHz) to induce acoustic cavitation in a liquid medium. researchgate.net The formation, growth, and collapse of microscopic bubbles generate localized hot spots with extreme temperatures and pressures, accelerating mass transfer and enhancing reaction rates. researchgate.net This method has been successfully used to improve the synthesis of various nanomaterials and organic compounds, including dyes. researchgate.netrsc.org In the context of azo dye chemistry, ultrasound has been shown to rapidly reduce azo dyes, a process that is mechanistically the reverse of synthesis but highlights the technology's ability to cleave and form chemical bonds efficiently. researchgate.net The use of ultrasound could enhance the diazotization and coupling reactions required for this compound synthesis by improving the mixing and reactivity of the intermediates.

Table 2: Features of Energy-Efficient Synthesis Techniques

| Technique | Energy Source | Mechanism | Key Advantages in Dye Synthesis |

|---|---|---|---|

| Microwave-Assisted | Microwave Radiation | Direct molecular heating via dipolar polarization and ionic conduction. mdpi.com | Rapid reaction rates, reduced reaction times, higher yields, improved product purity. researchgate.net |

| Ultrasound-Assisted | High-Frequency Sound Waves | Acoustic cavitation creating localized high-temperature and high-pressure zones. researchgate.net | Enhanced mass transfer, increased reaction rates, can be used at ambient bulk temperatures. researchgate.net |

Atom Economy and Waste Minimization Strategies in Dye Synthesis

A central goal of green chemistry is the design of synthetic pathways that maximize the incorporation of all materials used in the process into the final product. wiley-vch.de This concept is quantified by the principle of atom economy , which provides a theoretical measure of reaction efficiency. algoreducation.com

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Theoretical Atom Economy Calculation for a Key Step (Illustrative): Consider the first diazotization of 4-Amino-N-(4-aminophenyl)benzenesulfonamide. C₁₂H₁₃N₃O₂S + NaNO₂ + 2HCl → [C₁₂H₁₂N₄O₂S]Cl (diazonium salt) + NaCl + 2H₂O

Desired Intermediate: Diazonium salt

Byproducts: Sodium Chloride (NaCl), Water (H₂O)

The presence of these byproducts inherently reduces the atom economy from the ideal 100%. Addition reactions, which have a 100% atom economy in theory, are preferable to substitution reactions like those common in azo dye synthesis. primescholars.com

Waste Minimization Strategies: Beyond optimizing atom economy, a holistic approach to waste minimization is critical for the sustainable production of dyes like this compound. Key strategies include:

Catalysis: Using catalytic reagents instead of stoichiometric ones significantly reduces waste. The enzymatic and alternative energy methods discussed above are prime examples.

Solvent Selection: Replacing volatile organic compounds (VOCs) with greener solvents like water or supercritical fluids, or developing solvent-free reaction conditions, can drastically reduce pollution. scielo.br

Process Optimization: Careful control of reaction parameters (temperature, pH, stoichiometry) can improve yield and selectivity, thereby reducing the formation of unwanted byproducts and unreacted starting materials in the waste stream. osti.gov

Recycling: Implementing procedures to recover and reuse unreacted starting materials, solvents, and catalysts can close the production loop and minimize effluent.

Wastewater Treatment: While the primary goal is to prevent waste generation, effective end-of-pipe treatment of industrial wastewater is essential to remove residual dyes and chemical byproducts before discharge. sustainability-directory.comaustinpublishinggroup.com

By integrating these advanced synthetic methods and green chemistry principles, the production of this compound can be shifted towards a more sustainable and environmentally responsible paradigm.

Environmental Fate and Transformational Pathways of Acid Black 242 in Aquatic Systems

Persistence and Stability Studies in Aqueous Environments

The persistence of dyes like Acid Black 242 in aquatic systems is a significant concern due to their potential toxicity and the discoloration of water, which can inhibit photosynthesis and disrupt aquatic ecosystems. nih.govnih.gov The stability of these complex organic molecules dictates their longevity and potential for long-range transport.

Influence of Environmental Parameters on Dye Integrity

The integrity of this compound in aqueous environments is influenced by several factors. A study on the closely related trisazo dye, Acid Black 210, revealed that its concentration could decrease by up to 45% over 14 days at room temperature in the dark, indicating a degree of instability even without light. frontiersin.orgembrapa.br The presence of other substances in industrial effluents can also affect dye stability. frontiersin.org Furthermore, environmental factors such as pH and the presence of dissolved organic matter can play a role in the dye's persistence. For instance, acidic conditions can impact the charge and solubility of acid dyes, potentially influencing their interaction with sediments and suspended particles. rsc.org

Photo-induced Transformation Mechanisms

Sunlight can be a significant driver of transformation for dyes in aquatic environments. Exposure of Acid Black 210 to a solar simulator resulted in discoloration, indicating that photo-induced reactions can lead to the breakdown of the dye molecule. frontiersin.orgembrapa.br The primary mechanism in photodegradation often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which are highly reactive and can attack the dye structure. acs.org This process can lead to the cleavage of the azo bonds (-N=N-), which are responsible for the dye's color, and the formation of various smaller organic molecules. frontiersin.orgembrapa.br The rate of photodegradation can be influenced by the presence of other substances that act as photosensitizers or quenchers. It has been noted that many dyes are resistant to light degradation, with studies showing that some require extended periods of exposure to natural sunlight for significant breakdown to occur. epa.gov

Chemical Degradation Pathways

Chemical degradation of azo dyes can occur through various pathways, including oxidation and reduction reactions. Chlorination, a common water treatment process, can lead to the degradation of dyes like Acid Black 210, causing a reduction in color. frontiersin.orgembrapa.br However, this process can also lead to the formation of potentially harmful byproducts, such as aromatic amines. frontiersin.orgembrapa.br Advanced Oxidation Processes (AOPs), which involve the generation of highly reactive radicals, are effective in degrading complex organic molecules like dyes. researchgate.net These processes can lead to the complete mineralization of the dye into carbon dioxide, water, and inorganic ions.

Microbial Biotransformation and Biodegradation Mechanisms

Microbial activity plays a crucial role in the ultimate fate of organic pollutants in the environment. mdpi.com The biotransformation and biodegradation of dyes like this compound involve the enzymatic machinery of microorganisms to break down the complex dye structure. jabonline.inslideshare.net

Elucidation of Aerobic and Anaerobic Degradation Routes

The degradation of azo dyes by microorganisms can proceed under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

Aerobic Degradation: Under aerobic conditions, some bacteria have demonstrated the ability to decolorize and degrade Acid Black 24. For example, Bacillus halodurans was found to efficiently decolorize Acid Black 24 under alkaline conditions. jeb.co.innih.gov The degradation process was confirmed by the disappearance of the dye's characteristic absorption peak and the formation of new metabolites, indicating the breakdown of the parent molecule. jeb.co.innih.gov Aerobic degradation often involves oxidative enzymes that can cleave the aromatic rings of the dye molecule. mdpi.com

Anaerobic Degradation: Anaerobic degradation of azo dyes typically begins with the reductive cleavage of the azo bond. jeb.co.in This initial step results in the formation of aromatic amines, which may be colorless but can be more toxic and persistent than the parent dye. jeb.co.in These amines can then be further degraded, often under aerobic conditions, in a process known as a sequential anaerobic-aerobic treatment. slideshare.net

The following table summarizes the findings of a study on the aerobic degradation of Acid Black 24 by Bacillus halodurans.

| Parameter | Result | Reference |

| Organism | Bacillus halodurans MTCC 865 | nih.gov |

| Dye | Acid Black-24 (AB-24) | nih.gov |

| Initial Concentration | 1000 mg/L | nih.gov |

| Decolorization Efficiency | 90% | nih.gov |

| Time | 6 hours | nih.gov |

| Conditions | pH 9, 37°C, 5% NaCl, static | nih.gov |

| Analytical Methods | UV-Vis, FTIR, HPLC | jeb.co.innih.gov |

| Key Finding | Absence of the azo bond peak in FTIR and appearance of new metabolite peaks in HPLC confirmed biodegradation. | nih.gov |

Role of Microbial Consortia in Dye Discoloration and Mineralization

While single microbial strains can degrade dyes, microbial consortia, or mixed communities of microorganisms, often exhibit enhanced degradation capabilities. mdpi.comjabonline.in This is due to synergistic interactions where different species may carry out different steps in the degradation pathway. jabonline.in One organism might break down the initial dye molecule into intermediates that are then utilized by other members of the consortium. mdpi.com

An aerobic consortium, designated CN-1 and composed of five different bacteria including Pseudomonas aeruginosa and Citrobacter freundii, was shown to degrade Acid Black 24 more effectively than the individual strains. microbiologyjournal.org The consortium achieved 83% degradation in 48 hours, a process that took over 120 hours for the individual bacteria. microbiologyjournal.org This enhanced efficiency highlights the potential of using microbial consortia for the bioremediation of dye-contaminated wastewater. frontiersin.org The combined metabolic activities within a consortium can lead to more complete mineralization of the dye, converting it into less harmful substances. jabonline.in

The following table details the composition and performance of the CN-1 consortium in degrading Acid Black 24.

| Parameter | Details | Reference |

| Consortium | CN-1 (aerobic) | microbiologyjournal.org |

| Constituent Bacteria | Pseudomonas aeruginosa CLRI BL22, Moraxella osloensis, Citrobacter freundii (SUB3 & SUB6), Pseudomonas aeruginosa | microbiologyjournal.org |

| Dye | Acid Black 24 | microbiologyjournal.org |

| Degradation Efficiency | 83% in 48 hours | microbiologyjournal.org |

| Kinetic Model | First-order | microbiologyjournal.org |

| Rate Constant (K1) | 0.101332 h⁻¹ | microbiologyjournal.org |

| Key Finding | The consortium demonstrated significantly enhanced degradation rates compared to the individual constituent strains due to concerted activities. | microbiologyjournal.org |

Enzymatic Activities in Azo Bond Cleavage

No studies specifically identifying the enzymes responsible for the azo bond cleavage of this compound were found. Research on other azo dyes indicates that enzymes such as azoreductases, laccases, and peroxidases are commonly involved in this process. echemi.comfrontiersin.orgnih.gov These enzymes can be produced by various microorganisms, including bacteria and fungi, and function under either anaerobic or aerobic conditions to break the nitrogen double bond that gives the dye its color. nih.govjeb.co.in

Identification and Characterization of Degradation Byproducts

Formation of Aromatic Amines and Other Intermediates

Without experimental data on the degradation of this compound, the specific aromatic amines and other intermediate byproducts that may form remain unidentified. The cleavage of an azo dye molecule results in the formation of smaller aromatic compounds, which can sometimes be more toxic than the parent dye. frontiersin.orgjeb.co.in For other acid dyes, like Acid Black 210, degradation has been shown to produce harmful compounds such as 2-naphthylamine, 2,6-dimethylaniline, and 4-nitroaniline. frontiersin.orgembrapa.br

Spectroscopic and Chromatographic Profiling of Transformation Products

No spectroscopic or chromatographic data from studies on the transformation products of this compound are available. Typically, techniques such as HPLC coupled with mass spectrometry (LC-MS) are used to separate and identify metabolites in degradation studies. jeb.co.infrontiersin.org Infrared spectroscopy (FTIR) helps in identifying the disappearance of functional groups like the azo bond and the appearance of new groups corresponding to degradation products. jeb.co.in

Further research and dedicated studies are required to elucidate the specific environmental behavior and degradation pathways of this compound.

Advanced Remediation Technologies for Acid Black 242 Contamination in Industrial Effluents

Adsorption Science and Engineering for Dye Removal

Adsorption is a surface phenomenon where dye molecules from an aqueous solution accumulate on the surface of a solid adsorbent material. The effectiveness of this process depends on the properties of both the dye (adsorbate) and the adsorbent, including surface area, porosity, and the presence of specific functional groups. hristov.com For anionic dyes like Acid Black 242, adsorbents with positively charged surfaces or specific functional groups capable of electrostatic interactions or hydrogen bonding are particularly effective.

Development and Functionalization of Novel Adsorbent Materials

Research into dye adsorption focuses heavily on developing novel adsorbents that are not only efficient but also low-cost and sustainable. This involves utilizing waste materials or engineering advanced materials with tailored properties.

Lignocellulose-Derived Adsorbents and Biosorbents

Lignocellulosic materials, derived from agricultural and forestry waste, are attractive precursors for adsorbents due to their low cost, abundance, and renewable nature. hristov.commdpi.com These materials, including sawdust, fruit peels, and agricultural husks, are primarily composed of cellulose, hemicellulose, and lignin, which possess various functional groups like hydroxyl (-OH) and carboxyl (-COOH). mdpi.com

While these materials can be used in their raw form, their natural adsorption capacity is often limited. mdpi.com To enhance their effectiveness for removing anionic dyes like this compound, chemical modification is frequently employed. Acid treatment, for instance, can increase the surface area and introduce functional groups that facilitate dye binding. researchgate.net Another approach is the preparation of biosorbents, where biomass is treated or immobilized to improve its adsorptive properties. For example, waste biomass from Prunus dulcis (almond) has been activated with NaOH and a surfactant (CTAB) to create a biosorbent effective for removing other acid dyes from water. deswater.com

While extensive research exists for various dyes, specific studies detailing the use of lignocellulose-derived adsorbents for this compound are limited in publicly available literature. However, the principles of modifying these materials to enhance surface area and functional group availability are directly applicable.

Nanomaterial-Based Adsorbents (e.g., Nanocomposites, Molecularly Imprinted Polymers)

Nanotechnology offers advanced solutions for creating highly efficient adsorbents with large surface-area-to-volume ratios and tunable surface chemistry. mdpi.com

Nanocomposites: These materials combine nanoparticles with a polymer matrix, creating a synergistic adsorbent with enhanced properties. For instance, magnetic nanoparticles like iron oxides (Fe₃O₄) can be embedded into a biopolymer like chitosan (B1678972) or alginate. biorxiv.org This not only provides a high surface area for adsorption but also allows for easy separation of the adsorbent from the water using an external magnetic field. While specific data for this compound is scarce, research on the closely related Acid Black 234 dye demonstrated that Ag-Fe nanocomposites synthesized using plant extracts could remove over 99% of the dye from an aqueous solution. nih.gov

Molecularly Imprinted Polymers (MIPs): MIPs are highly selective synthetic polymers with tailor-made recognition sites for a specific target molecule. tandfonline.commdpi.com They are created by polymerizing functional monomers and a cross-linker around a template molecule (in this case, the dye). After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the target dye. mdpi.com This "molecular memory" allows MIPs to selectively adsorb the target dye even from a complex mixture of other compounds. researchgate.net Studies on Acid Black 234 have shown that MIPs prepared with methacrylic acid as the functional monomer and ethylene (B1197577) glycol dimethacrylate as the cross-linker exhibit high selectivity and adsorption capacity for the target dye. mdpi.comnih.gov This technology holds significant promise for the selective removal of this compound, although specific research is needed.

Adsorption Kinetics and Isotherm Modeling

To design and optimize an industrial-scale adsorption system, it is crucial to understand the rate of adsorption (kinetics) and the equilibrium relationship between the dye in solution and the dye on the adsorbent (isotherm).

Pseudo-First-Order and Pseudo-Second-Order Kinetic Studies

Adsorption kinetics describe the rate at which a solute is removed from a solution. The pseudo-first-order and pseudo-second-order models are the most commonly used equations to analyze kinetic data. researchgate.netnih.gov

The Pseudo-First-Order (PFO) Model: This model assumes that the rate of adsorption is proportional to the number of available adsorption sites. nih.gov It is generally more applicable to the initial stages of adsorption.

The Pseudo-Second-Order (PSO) Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.netresearchgate.net The PSO model is often found to provide a better fit for the entire adsorption process for many dye-adsorbent systems. frontiersin.orgbibliotekanauki.pl

| Adsorbent | Pseudo-First-Order Model | Pseudo-Second-Order Model | Reference | ||||

|---|---|---|---|---|---|---|---|

| q_e,cal (mg/g) | k₁ (1/min) | R² | q_e,cal (mg/g) | k₂ (g/mg·min) | R² | ||

| Adsorbent A for Acid Dye X | 75.4 | 0.021 | 0.965 | 98.2 | 0.0005 | 0.998 | [Hypothetical Data] |

| Adsorbent B for Acid Dye Y | 110.1 | 0.035 | 0.942 | 125.5 | 0.0003 | 0.999 | [Hypothetical Data] |

This table is illustrative. Specific experimental data for this compound is required for accurate parameter determination.

Langmuir, Freundlich, and Sips Isotherm Analyses

Adsorption isotherms describe the equilibrium distribution of dye molecules between the liquid and solid phases at a constant temperature.

Langmuir Isotherm: This model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer, with no further adsorption once a site is occupied. scholaris.caacs.org

Freundlich Isotherm: This empirical model describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. It is not restricted to monolayer formation. scholaris.cawikipedia.org

Sips Isotherm: This model is a hybrid of the Langmuir and Freundlich models. At low adsorbate concentrations, it reduces to the Freundlich isotherm, while at high concentrations, it predicts a monolayer adsorption capacity characteristic of the Langmuir isotherm. acs.orgresearchgate.net

The best-fitting model is identified by the highest correlation coefficient (R²). The parameters derived from these models provide valuable insights into the adsorption mechanism and the maximum adsorption capacity of the material. For example, studies on other acid dyes have often found that the Langmuir or Sips models provide a good fit, suggesting monolayer or hybrid adsorption processes. scholaris.caresearchgate.net

| Adsorbent | Langmuir | Freundlich | Sips | Reference | ||||

|---|---|---|---|---|---|---|---|---|

| q_max (mg/g) | R² | n | R² | q_s (mg/g) | n_s | R² | ||

| Adsorbent C for Acid Dye Z | 150.2 | 0.991 | 2.5 | 0.975 | 155.8 | 0.95 | 0.996 | [Hypothetical Data] |

| Adsorbent D for Acid Dye W | 210.6 | 0.988 | 3.1 | 0.964 | 215.3 | 1.1 | 0.994 | [Hypothetical Data] |

This table is illustrative. Specific experimental data for this compound is required for accurate parameter determination.

Mechanistic Insights into Dye-Adsorbent Interactions

Electrostatic Interactions and Hydrogen Bonding

Advanced Oxidation Processes (AOPs) for this compound Treatment

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). rsc.org These processes are particularly effective for the degradation of recalcitrant organic compounds like this compound.

Heterogeneous photocatalysis is an AOP that utilizes a semiconductor photocatalyst, which, upon activation by light, generates reactive oxygen species that can mineralize organic pollutants into simpler, less harmful substances like CO₂, water, and mineral acids. mdpi.comunitn.it

The effectiveness of heterogeneous photocatalysis is highly dependent on the properties of the photocatalytic material. Key characteristics include a high surface area, efficient light absorption, and effective separation of photogenerated electron-hole pairs. beilstein-journals.org

Metal Oxides: Metal oxides like titanium dioxide (TiO₂) and zinc oxide (ZnO) are widely used photocatalysts due to their chemical stability, low cost, and high photocatalytic activity. mdpi.comacs.org They can be synthesized in various nanostructured forms, such as nanoparticles, nanowires, and nanotubes, to increase their surface area and enhance their photocatalytic performance. mdpi.com

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. mdpi.com Their high surface area, tunable porosity, and versatile structures make them promising candidates for photocatalysis. researchgate.netresearchgate.net MOFs can be designed to have specific light-harvesting properties and can act as efficient platforms for photocatalytic reactions. exeter.ac.uk

An interactive table detailing the features of these photocatalytic materials is presented below.

| Photocatalytic Material | Key Features | Synthesis Approaches |

| Metal Oxides (e.g., TiO₂, ZnO) | High stability, low cost, high reactivity. mdpi.comacs.org | Sol-gel, hydrothermal, co-precipitation. mdpi.com |

| Metal-Organic Frameworks (MOFs) | High surface area, tunable porosity, versatile structure. mdpi.comresearchgate.net | Solvothermal/hydrothermal synthesis. researchgate.net |

| Hybrid Composites | Enhanced charge separation, extended light absorption. mdpi.comexeter.ac.uk | One-step carbonization, hard template methods. exeter.ac.ukoaepublish.com |

Heterogeneous Photocatalysis for Dye Mineralization

Influence of Reactor Configuration and Illumination Conditions

In the photocatalytic degradation of dyes like this compound, the design of the photoreactor and the nature of the illumination are critical parameters that significantly influence treatment efficiency. The reactor's geometry is designed to maximize the interception of photons by the catalyst, while illumination conditions dictate the rate of photocatalyst activation.

The form of the catalyst—either a slurry of suspended particles or a catalyst immobilized on a support—also dictates reactor design. Slurry reactors, such as an annular slurry photoreactor (ASP), offer a high catalyst surface area but require a downstream process to separate and recover the catalyst particles. amazonaws.com Immobilized systems, where the catalyst (e.g., Titanium dioxide) is coated onto a substrate like glass plates or beads, circumvent the need for catalyst separation, simplifying the process. mdpi.com However, these systems can be limited by mass transfer, where the rate of degradation is governed by the diffusion of dye molecules to the immobilized catalyst surface. conicet.gov.ar Innovative designs like swirl flow reactors can enhance performance by effectively handling high flow rates with minimal pressure drop and allowing flexibility between suspended and supported catalyst modes. conicet.gov.ar

Illumination conditions, including the type of light source (UV lamps, LEDs, solar light) and its intensity, are paramount. The degradation rate of pollutants is strongly dependent on light intensity up to a certain point, after which the reaction rate may become independent of light intensity as the catalyst surface becomes saturated with photons. oaepublish.com The choice of wavelength is also crucial; for instance, Titanium dioxide is primarily activated by UV light, though modifications can allow for activation under visible light. conicet.gov.ar For industrial applications, continuous operation is necessary, which poses a challenge for systems relying on solar light due to its diurnal and variable nature. cabidigitallibrary.org Therefore, artificial light sources like UV-LEDs are often preferred for consistent, controlled illumination in industrial-scale reactors. cabidigitallibrary.org

Ozonation and Combined Ozonation-UV Processes

Ozonation is a potent chemical oxidation process for treating textile effluents containing recalcitrant dyes such as this compound. The process leverages the high oxidizing potential of ozone (O₃) to break down the complex chromophoric structures of the dye molecules, leading to decolorization. witpress.com Ozone can react with pollutants through two primary pathways: a direct reaction with molecular ozone, and an indirect reaction mediated by highly reactive hydroxyl radicals (•OH) formed from ozone decomposition in water. zenodo.orgresearchgate.net

The efficiency of ozonation is highly dependent on the pH of the wastewater. At acidic pH, the direct reaction pathway tends to dominate, where ozone selectively attacks electron-rich moieties like the C=C and -N=N- bonds in the dye structure. witpress.comresearchgate.net For dyes like Acid Black 24, studies have shown that treatment at acidic pH can yield high color removal. witpress.com In contrast, at alkaline pH (e.g., pH 8-10), ozone decomposition is accelerated, leading to the increased generation of hydroxyl radicals. witpress.com This indirect pathway is less selective and can lead to more complete mineralization of the organic compounds, although the initial decolorization rate might be slower compared to the direct acidic pathway. researchgate.net

Combining ozonation with ultraviolet (UV) radiation (O₃/UV) is an advanced oxidation process (AOP) that enhances the degradation efficiency. The absorption of UV photons by aqueous ozone accelerates its decomposition into hydrogen peroxide, which then reacts with more ozone to generate a higher yield of hydroxyl radicals. This synergy leads to faster and more effective degradation of organic pollutants than either ozonation or UV photolysis alone.

Reaction Kinetics and Mass Transfer Limitations

The kinetics of dye degradation by ozonation often follow a pseudo-first-order model, particularly in single ozonation systems where the ozone concentration is kept relatively constant. zenodo.orgresearchgate.net The decolorization rate constant can be determined from the linear plot of the logarithm of normalized dye concentration versus time. zenodo.org However, for combined AOPs like O₃/H₂O₂, the reaction mechanism becomes more complex due to the interplay of multiple radical species, and the kinetics may better fit a second-order model. researchgate.net

Electrochemical Oxidation Mechanisms

Electrochemical oxidation, a type of advanced oxidation process, is a highly effective technology for the remediation of wastewater containing persistent organic pollutants like the azo dye Acid Black 2. cabidigitallibrary.org This method relies on the generation of powerful oxidizing species at the surface of an anode to break down and mineralize the dye molecules. The process is typically carried out in an electrochemical cell where an electric current is applied between an anode and a cathode immersed in the effluent. cabidigitallibrary.org

The choice of anode material is critical to the process's efficiency and mechanism. Boron-doped diamond (BDD) anodes are widely regarded as one of the most effective materials for this purpose. researchgate.net BDD electrodes possess high chemical stability and a very wide potential window for water discharge, which allows for the efficient electrochemical generation of hydroxyl radicals (•OH) at their surface with minimal competing reactions. cabidigitallibrary.orgresearchgate.net The primary degradation mechanism on a BDD anode involves the oxidation of water to produce physisorbed •OH radicals (Equation 1), which are extremely powerful and non-selective oxidants. cabidigitallibrary.org

BDD + H₂O → BDD(•OH) + H⁺ + e⁻ (1)

These BDD(•OH) radicals then attack the Acid Black 2 molecules (R), leading to their fragmentation and eventual mineralization into CO₂, water, and inorganic ions (Equation 2). cabidigitallibrary.org

BDD(•OH) + R → BDD + Mineralization Products (CO₂, H₂O, etc.) (2)

In wastewaters containing sulfate (B86663) or phosphate (B84403) ions, other oxidizing species can be generated, contributing to the degradation. For instance, in the presence of phosphate ions, particularly in alkaline solutions, oxidizing agents like phosphate radicals and peroxodiphosphate ions can be formed, further enhancing the degradation of dyes like Acid Black 210. researchgate.net The degradation pathway for Acid Black 2 has been shown to proceed through various intermediate products, which are subsequently oxidized, underscoring the ability of electrochemical oxidation to achieve high levels of chemical oxygen demand (COD) removal. cabidigitallibrary.org

Table 1: Optimized Conditions for Electrochemical Oxidation of Acid Black 2

| Parameter | Response | Optimized Value | Predicted Result | Experimental Result |

| Current Density | COD Removal (%) | 46.26 mA/cm² | 90.01 | 89.56 ± 0.45 |

| Electrolysis Time | Current Efficiency (%) | 4.31 h | 80.77 | 79.89 ± 0.88 |

| pH | Energy Consumption (kWh/kg COD) | 3.0 | 83.51 | 84.12 ± 0.61 |

| Electrolyte Conc. | 0.1 M | |||

| This table presents the optimized parameters for the electrochemical oxidation of Acid Black 2 using a Boron-Doped Diamond (BDD) anode, based on a multiresponse optimization study. The goal was to maximize Chemical Oxygen Demand (COD) removal and current efficiency while minimizing energy consumption. Data sourced from Wan et al., 2019. cabidigitallibrary.org |

Integrated and Hybrid Remediation Systems

An example of a highly effective integrated system is the membrane photocatalytic reactor (MPR). researchgate.net This system combines a photocatalytic reactor using a suspended catalyst (e.g., TiO₂) with a membrane filtration module. The photocatalysis step degrades the dye, while the membrane serves to continuously separate and retain the catalyst particles within the reactor for reuse, while producing a high-quality, particle-free permeate. researchgate.net This integration solves the major operational issue of catalyst separation associated with slurry-based photocatalytic systems. researchgate.net

Other hybrid approaches involve combining different advanced oxidation processes or coupling an AOP with a physical separation method. For instance, combining ultrasound (sonolysis) with photocatalysis can enhance degradation rates. researchgate.net The ultrasonic waves can increase the mass transfer of pollutants to the catalyst surface and de-agglomerate catalyst particles, thereby increasing the available active surface area for photoreaction. researchgate.net Similarly, combining traditional coagulation/flocculation with subsequent adsorption on activated carbon can effectively remove both suspended solids and dissolved dye molecules, leading to high removal efficiencies for color, COD, and turbidity.

Synergistic Effects in Combined Treatment Approaches

The primary advantage of hybrid systems lies in the synergistic effects that arise from combining different treatment technologies, where the performance of the combined system is greater than the sum of its individual components. This synergy can manifest through several mechanisms.

In combined AOPs, such as O₃/H₂O₂ or photocatalysis/ultrasound, the synergy often results from enhanced production of highly reactive radicals. In the O₃/H₂O₂ process, the addition of hydrogen peroxide accelerates the decomposition of ozone into hydroxyl radicals, leading to faster and more complete oxidation of pollutants than ozonation alone. researchgate.net Similarly, in sonophotocatalysis, the acoustic cavitation created by ultrasound can generate additional radicals and improve the efficiency of the photocatalyst. researchgate.net

Synergy can also be achieved by combining processes that target different aspects of the remediation challenge. In an MPR, the synergy is operational: photocatalysis degrades the pollutant, and the membrane provides perfect catalyst retention, allowing for continuous, efficient operation without loss of the photocatalyst. researchgate.net This integration leads to consistently high removal of both color and total organic carbon (TOC). researchgate.net

In another example, combining electrochemical processes with biological treatment can be synergistic. The electrochemical step can be used as a pre-treatment to break down the recalcitrant this compound into smaller, more biodegradable intermediates. acs.org These intermediates can then be more easily and completely mineralized by a subsequent, conventional biological treatment step, which would have been ineffective against the original complex dye molecule. This approach combines the power of AOPs for recalcitrant compounds with the cost-effectiveness of biological treatment for biodegradable organics.

Scalability and Process Optimization for Industrial Applications

Translating advanced remediation technologies from laboratory-scale experiments to full-scale industrial applications presents significant challenges related to scalability, process optimization, and economic viability. ugr.es While a process may be highly effective in a controlled lab environment, its performance and cost can change dramatically at a larger scale.

Process optimization is crucial for successful scaling. This involves identifying the key operational parameters and their interactions to maximize treatment efficiency while minimizing costs, such as energy and chemical consumption. amazonaws.com For the electrochemical oxidation of Acid Black 2, for example, multiresponse optimization studies have been used to determine the ideal current density, pH, and electrolysis time to achieve high COD removal with low energy input, providing guidance for practical engineering applications. cabidigitallibrary.org Statistical methods and modeling are essential tools for predicting how a system will perform under different conditions and for developing a reliable design for scaling up the process. amazonaws.com

Scalability requires addressing several practical hurdles. For photocatalysis, ensuring uniform light distribution throughout a large-volume reactor is a major design challenge. oaepublish.com For ozonation, efficient mass transfer of ozone gas into large volumes of wastewater must be achieved to prevent the process from becoming inefficient and cost-prohibitive. zenodo.org For all processes, the long-term stability and reusability of materials, such as catalysts or electrodes, are critical for industrial use. rsc.org

Economic feasibility is often the ultimate determinant for industrial adoption. Industries must balance the capital and operational costs of the treatment system against the need to meet environmental discharge regulations. rsc.org Therefore, developing cost-effective materials, optimizing energy consumption, and designing integrated systems that may recover resources (e.g., water for reuse) are key areas of research. ugr.esrsc.org Pilot-scale studies are an essential intermediate step to validate laboratory findings, identify unforeseen operational issues, and gather the data necessary for a confident and successful full-scale implementation. mdpi.com

State of the Art Analytical Chemistry for Acid Black 242 and Its Metabolites

Development of Highly Sensitive and Selective Detection Methods

The detection and quantification of Acid Black 242 and its degradation products often require highly sensitive and selective analytical methods due to the complexity of environmental and biological samples. Advanced chromatographic techniques are at the forefront of these analytical efforts.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols

A typical LC-MS/MS protocol would involve:

Sample Preparation: Solid-phase extraction (SPE) is often employed for sample clean-up and pre-concentration of the dye and its metabolites from aqueous matrices doi.org.

Chromatographic Separation: A C18 column is commonly used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) doi.orgau.dk.

Mass Spectrometric Detection: ESI is typically used in negative ion mode due to the presence of sulfonate groups in many acid dyes au.dk. The selection of precursor and product ions in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification au.dk. For a trisazo dye like this compound, multiple charged species may be observed.

Table 1: Illustrative LC-MS/MS Parameters for Azo Dye Analysis (Analogous to this compound)

| Parameter | Value/Condition | Reference |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm) | |

| Mobile Phase A | Water with 0.1% formic acid | au.dk |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | au.dk |

| Gradient | Optimized for separation of parent dye and metabolites | |

| Flow Rate | 0.2-0.5 mL/min | |

| Ionization Mode | Electrospray Ionization (ESI), Negative | au.dk |

| Scan Type | Multiple Reaction Monitoring (MRM) | au.dk |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

The degradation of this compound, particularly through reductive cleavage of the azo bonds, can lead to the formation of volatile aromatic amines. Gas chromatography-mass spectrometry (GC-MS) is the method of choice for the analysis of these volatile byproducts. Prior to analysis, a derivatization step is often necessary to increase the volatility and thermal stability of the amines.

A general procedure for the GC-MS analysis of volatile amines from azo dye degradation includes:

Reduction: Chemical reduction of the azo dye to cleave the azo linkages and form aromatic amines epa.gov.

Extraction: Liquid-liquid extraction or solid-phase extraction to isolate the amines from the sample matrix nih.govcolab.ws.

Derivatization: Acetylation or silylation of the amines to improve their chromatographic behavior researchgate.net.

GC-MS Analysis: Separation on a capillary column (e.g., DB-5ms) followed by mass spectrometric detection, typically using electron ionization (EI) nih.gov.

Table 2: Potential Volatile Byproducts from Azo Dye Degradation Amenable to GC-MS Analysis

| Potential Byproduct Class | Example Compounds | Analytical Approach | Reference |

| Aromatic Amines | Aniline, Naphthylamine derivatives | GC-MS after reduction and derivatization | nih.govresearchgate.net |

| Phenolic Compounds | Phenols, Cresols | GC-MS after extraction and derivatization | frontiersin.org |

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors (e.g., DAD, Electrochemical)

High-performance liquid chromatography (HPLC) with various detectors remains a cornerstone for the routine analysis of dyes. A Diode Array Detector (DAD) provides spectral information across a range of wavelengths, which is useful for identifying and quantifying azo dyes based on their characteristic absorption spectra . The use of HPLC-DAD is common for the simultaneous detection of multiple dyes in a sample .

Electrochemical detectors (ECD) offer high sensitivity and selectivity for electroactive compounds, including some azo dyes and their aromatic amine degradation products researchgate.netnih.govmdpi.com. The detection is based on the oxidation or reduction of the analyte at an electrode surface researchgate.net. This technique can be particularly advantageous for detecting trace levels of carcinogenic amines that may be released from the dye.

Table 3: Comparison of HPLC Detectors for Azo Dye Analysis

| Detector | Principle | Advantages for Azo Dye Analysis | Reference |

| Diode Array (DAD) | UV-Vis Absorbance | Provides spectral information for peak identification and purity assessment. Good for quantification. | |

| Electrochemical (ECD) | Redox Reactions | High sensitivity and selectivity for electroactive analytes, including aromatic amines. | researchgate.netnih.gov |

Spectroscopic Techniques for Mechanistic Elucidation and Monitoring

Spectroscopic techniques are indispensable for understanding the degradation mechanisms of this compound and for the structural characterization of its metabolites.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in the parent dye molecule and for monitoring their changes during degradation processes. The FTIR spectrum of an azo dye will show characteristic absorption bands for the azo linkage (-N=N-), sulfonate groups (-SO3), hydroxyl (-OH), and amine (-NH) groups scienceworldjournal.orgeeer.orgstuba.sk. The disappearance or appearance of specific bands can indicate the cleavage of the azo bond or the formation of new functional groups in the metabolites eeer.orgtci-thaijo.org. For example, the disappearance of the azo bond peak (typically around 1400-1500 cm⁻¹) and the appearance of new peaks corresponding to primary amines would suggest reductive degradation eeer.org.

Table 4: Characteristic FTIR Absorption Bands for Azo Dyes

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Significance in Degradation Studies | Reference |

| -N=N- (Azo stretch) | 1400 - 1500 | Disappearance indicates cleavage of the chromophore. | scienceworldjournal.orgeeer.org |

| -SO₃ (Sulfonate) | 1030 - 1070, 1150 - 1210 | Indicates the presence of solubilizing groups. | stuba.sk |

| -OH (Alcohol/Phenol) | 3200 - 3600 (broad) | Appearance or change may indicate hydroxylation. | scienceworldjournal.org |

| -NH₂ (Primary Amine) | 3300 - 3500 (two bands) | Appearance indicates reductive cleavage of azo bonds. | scienceworldjournal.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of the degradation products of this compound frontiersin.org. While obtaining NMR data for the parent dye can be challenging due to its complexity and potential for aggregation, it is invaluable for characterizing smaller, more soluble metabolites.

One-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are employed to piece together the structure of the metabolites. For instance, after reductive cleavage of the azo bonds, the resulting aromatic amines can be isolated and their structures confirmed by NMR semanticscholar.org. The chemical shifts and coupling constants of the aromatic protons in the ¹H NMR spectrum, along with the carbon signals in the ¹³C NMR spectrum, provide detailed information about the substitution pattern on the aromatic rings frontiersin.orgscirp.org.

In a study on the degradation of other azo dyes, NMR was successfully used to identify the resulting aromatic amines and subsequent oxidation products, providing a clear picture of the degradation pathway frontiersin.org.

Table 5: Application of NMR Techniques in Azo Dye Metabolite Identification

| NMR Experiment | Information Provided | Application to this compound Metabolites | Reference |

| ¹H NMR | Proton environment, connectivity (coupling) | Identifies aromatic and aliphatic protons, determines substitution patterns. | frontiersin.orgsemanticscholar.org |

| ¹³C NMR | Carbon skeleton | Identifies the number and type of carbon atoms (aromatic, aliphatic, carbonyl). | semanticscholar.org |

| COSY | ¹H-¹H correlations | Establishes proton-proton spin coupling networks within a molecule. | nih.gov |

| HSQC | ¹H-¹³C one-bond correlations | Connects protons directly to the carbons they are attached to. | nih.gov |

| HMBC | ¹H-¹³C long-range correlations | Establishes connectivity between protons and carbons separated by 2-3 bonds, key for assembling fragments. | scirp.orgnih.gov |

UV-Visible Spectrophotometry for Reaction Progress Monitoring

UV-Visible (UV-Vis) spectrophotometry is a cornerstone analytical technique for monitoring the progress of remediation reactions involving this compound and other dyes. This method relies on the principle that molecules with chromophores, such as the azo groups (-N=N-) and aromatic rings in this compound, absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The degradation of the dye leads to the destruction of these chromophores, resulting in a decrease in the absorbance at the dye's characteristic maximum absorption wavelength (λmax). mdpi.com

The progress of the degradation of an aqueous solution of a dye can be monitored by recording the UV-Vis absorption spectra at different time intervals. researchgate.netembrapa.br For instance, in the photocatalytic treatment of a similar acid dye, a decrease in the intensity of the absorption peak in the visible region (e.g., at 612 nm and 468 nm) is observed over time, indicating the breakdown of the dye structure. embrapa.brfrontiersin.org Concurrently, an increase in absorption in the UV region may suggest the formation of intermediate degradation products, which are typically smaller unsaturated organic molecules. frontiersin.orgsemanticscholar.org

The discoloration efficiency can be quantified by measuring the change in absorbance at the λmax. The degradation percentage is often calculated using the following formula, where A₀ is the initial absorbance and A is the absorbance at a specific time 't': mdpi.com

Degradation (%) = [(A₀ - A) / A₀] x 100

Furthermore, the data obtained from UV-Vis monitoring is crucial for determining the reaction kinetics. nih.gov By plotting the natural logarithm of the normalized concentration (ln(C/C₀) or ln(A/A₀)) against time, the reaction rate constant (k) can be determined. frontiersin.orgrsc.org Many dye degradation processes are found to follow pseudo-first-order kinetics. frontiersin.orgrsc.orgacs.org

Table 1: Application of UV-Vis Spectrophotometry in Monitoring Azo Dye Degradation

| Parameter Monitored | Analytical Method | Typical Observation | Kinetic Model | Reference |

|---|---|---|---|---|

| Dye Concentration | UV-Vis Spectrophotometry | Decrease in absorbance at λmax (e.g., 598-664 nm) over time. | Pseudo-first-order | mdpi.comrsc.org |

| Discoloration | UV-Vis Spectrophotometry | Reduction in visible spectrum peak intensity. | - | frontiersin.org |

| Intermediate Formation | UV-Vis Spectrophotometry | Increase in absorbance in the UV region (e.g., 200-400 nm). | - | frontiersin.orgsemanticscholar.org |

Advanced Characterization of Remediation Materials

The efficiency of materials used for the remediation of this compound is intrinsically linked to their physical and chemical properties. A suite of advanced characterization techniques is employed to understand these properties, providing insights into the material's morphology, structure, stability, and the mechanisms by which it interacts with the dye molecules.

Surface Morphological Analysis (e.g., SEM, AFM)

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful tools for visualizing the surface topography and morphology of remediation materials. rsc.org

Scanning Electron Microscopy (SEM) provides high-resolution images of the material's surface, revealing details about its shape, size distribution, and porosity. For instance, SEM analysis of adsorbents like activated carbon or nanocomposites can show a porous structure with a high surface area, which is desirable for effective dye adsorption. whiterose.ac.uk In catalyst development, SEM images can confirm the morphology and dispersion of catalytic particles on a support structure, such as the distribution of metal-organic frameworks (MOFs) within a polymer composite. researchgate.netresearchgate.net

Atomic Force Microscopy (AFM) offers three-dimensional surface profiles at the nanoscale. rsc.org It can be used to quantify surface roughness, a parameter that can influence the adhesion of dye molecules. AFM has been used to characterize the morphology of materials like mesoporous g-C₃N₄ nanomesh, providing detailed topographical information that complements SEM data. rsc.org

Table 2: Morphological Analysis of Remediation Materials

| Technique | Information Obtained | Relevance to Remediation | Example Material | Reference |

|---|---|---|---|---|

| SEM | Surface topography, particle shape, porosity, particle dispersion. | High surface area and porosity enhance adsorption/catalytic activity. | Fe₃O₄/Activated Carbon, MOF/Polymer composites. | researchgate.netwhiterose.ac.uk |

| AFM | 3D surface profile, surface roughness. | Provides quantitative data on surface features influencing interaction with pollutants. | g-C₃N₄ nanomesh, Platinum nanoparticles. | rsc.orgnih.gov |

Structural and Crystalline Characterization (e.g., XRD, XPS)

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of remediation materials. nih.gov The XRD pattern provides a fingerprint of the material's phase composition and crystallinity. For example, in the synthesis of Fe₃O₄/activated carbon composites, XRD patterns are used to confirm the presence of the crystalline magnetite (Fe₃O₄) phase. whiterose.ac.uk Similarly, for catalysts like ZIF-8 or other MOFs, XRD confirms the successful synthesis of the desired crystal structure, which is essential for their catalytic performance. researchgate.netrsc.org The sharpness and intensity of the diffraction peaks can also provide information about the crystallite size and degree of crystallinity. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the atoms on the material's surface. whiterose.ac.ukmdpi.com This is crucial for understanding the surface chemistry that governs adsorption and catalysis. For instance, XPS analysis of a nanohybrid material confirmed the presence of Fe²⁺ and Fe³⁺ oxidation states, which are vital for Fenton-like catalytic reactions. researchgate.net In studies of dye adsorption, XPS can reveal the involvement of specific functional groups (e.g., C-O, C=O) in the binding of dye molecules through mechanisms like π-π interactions and electrostatic forces. whiterose.ac.uk

Table 3: Structural and Compositional Analysis Techniques

| Technique | Information Obtained | Relevance to Remediation | Example Finding | Reference |

|---|---|---|---|---|

| XRD | Crystalline phase, crystallite size, purity. | Confirms synthesis of desired crystalline material, which dictates properties. | Confirmed crystalline structure of Fe₃O₄ in composites. | whiterose.ac.uk |

| XPS | Elemental composition, chemical/oxidation states of surface atoms. | Elucidates surface chemistry and active sites involved in the remediation mechanism. | Identified Fe²⁺ and Fe³⁺ states on a catalyst surface; revealed mechanism of interaction between adsorbent and dye. | researchgate.netwhiterose.ac.uk |

Particle Size and Stability Assessments (e.g., DLS, Zeta Potential)

The behavior of particulate materials in the aqueous environment where dye remediation occurs is highly dependent on their size and surface charge.

Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of nanoparticles and colloids in a suspension. sysmex.nlats-scientific.com The technique measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. ats-scientific.com Smaller particles move faster, leading to more rapid fluctuations. DLS provides information on the average particle size and the particle size distribution, which can range from sub-nanometer to several micrometers. horiba.commalvernpanalytical.com This is important as particle size affects the surface area-to-volume ratio and the dissolution and transport properties of the remediation material.

Zeta Potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. ats-scientific.com It is a key indicator of the stability of a colloidal suspension. sysmex.nl A high magnitude of zeta potential (e.g., > ±30 mV) indicates high surface charge, leading to strong repulsion between particles and thus a stable, non-aggregating dispersion. nih.gov Conversely, a low zeta potential suggests that particles are more likely to aggregate and settle out of the solution. uci.edu The zeta potential is also pH-dependent and can help predict the interaction between the charged surface of the material and the ionic dye molecules. whiterose.ac.uk

Table 4: Particle Size and Stability Analysis

| Technique | Parameter Measured | Importance in Remediation | Typical Values/Observations | Reference |

|---|---|---|---|---|

| DLS | Hydrodynamic particle size, size distribution. | Affects surface area, reactivity, and settling behavior. | Average particle sizes can range from <1 nm to >10 µm. | sysmex.nlhoriba.com |

| Zeta Potential | Surface charge, colloidal stability. | Predicts long-term stability of suspensions and interaction with charged dye molecules. | Zeta potential of -18.88 mV suggests moderate stability; pHPZC of 6.5 indicates surface charge reversal. | researchgate.netwhiterose.ac.uk |

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Advanced oxidation processes (AOPs) used for the degradation of this compound often proceed via mechanisms involving highly reactive radical species. acs.org Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a unique and powerful technique for the direct detection and identification of these paramagnetic species, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). mdpi.comnih.gov

The technique works by applying a magnetic field to a sample containing unpaired electrons. The electrons absorb microwave radiation at a specific frequency, creating a characteristic EPR spectrum. To detect short-lived radicals like •OH, spin-trapping agents are often used. pnas.org These agents react with the transient radicals to form a more stable radical adduct that can be readily detected by EPR. pnas.org

By analyzing the resulting EPR spectrum, including the number of lines, their splitting patterns (hyperfine coupling), and g-values, the specific radical intermediates can be identified. rsc.orgnih.gov For example, the detection of characteristic signals for •OH and •O₂⁻ adducts provides direct evidence for their role in the photodegradation mechanism of dyes. mdpi.com This information is invaluable for elucidating the degradation pathways and optimizing the efficiency of the AOP. nih.govrsc.org

Table 5: EPR Analysis of Radical Intermediates in Dye Degradation

| Technique | Species Detected | Spin Trap Example | Significance | Reference |

|---|---|---|---|---|

| EPR/ESR | Hydroxyl radical (•OH), Superoxide radical (•O₂⁻) | DMPO (5,5-dimethyl-1-pyrroline N-oxide), POBN | Direct evidence of reactive oxygen species (ROS) formation. | mdpi.compnas.org |

| EPR/ESR | Carbon-centered radicals, Peroxy radicals | - | Elucidates specific steps in the oxidative degradation mechanism. | nih.gov |

Theoretical and Computational Chemistry Approaches to Acid Black 242 Research

Quantum Mechanical Studies of Dye Structure and Reactivity

Quantum mechanics (QM) offers powerful tools to investigate the electronic structure and reactivity of dye molecules at the atomic level. These methods are instrumental in understanding the fundamental properties of dyes like Acid Black 242.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. acs.org It allows for the calculation of various molecular descriptors that provide insights into the dye's stability, reactivity, and spectral properties. For azo dyes, DFT is used to determine optimized molecular geometries, energies of frontier molecular orbitals (HOMO and LUMO), and to understand the nature of chemical bonds. acs.orgresearchgate.netacs.org

Research on other disazo dyes has demonstrated the utility of DFT in understanding their structure-property relationships. tandfonline.com For instance, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can accurately model molecular geometries and electronic spectra. mdpi.com The HOMO-LUMO energy gap is a critical parameter derived from DFT calculations, as it relates to the molecule's kinetic stability and reactivity. researchgate.net A smaller energy gap generally implies higher reactivity.

In studies of sulfonated azo dyes, it has been shown that the inclusion of sulfonate groups in the computational model is critical as they can significantly influence the predicted tautomeric equilibrium. rsc.org The position of protonation, for instance on the azo nitrogen, can also be determined, which in turn affects the molecule's bond lengths and angles. mdpi.com

Table 1: Representative DFT-Calculated Parameters for Azo Dyes (Note: This table presents typical data from studies on various azo dyes, as specific data for this compound is not available. The values are illustrative of the parameters obtained through DFT calculations.)

| Parameter | Typical Value Range | Significance |

|---|---|---|

| HOMO Energy | -5 to -7 eV | Relates to electron-donating ability |

| LUMO Energy | -1 to -3 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 2 to 4 eV | Indicator of chemical reactivity and stability |

This table is generated based on data reported in studies on various azo dyes and is for illustrative purposes. acs.orgresearchgate.net

Computational methods, particularly DFT, are invaluable for elucidating the complex degradation mechanisms of azo dyes. acs.org Advanced oxidation processes (AOPs) are often used for dye degradation, and computational studies can predict the most likely sites of radical attack. africaresearchconnects.com The use of reactivity indices, such as Fukui functions, derived from DFT calculations, can identify the most susceptible atoms in the dye molecule for electrophilic, nucleophilic, or radical attack. africaresearchconnects.comtandfonline.com

For many azo dyes, studies have shown that the nitrogen atoms of the azo group are highly reactive sites. africaresearchconnects.com Theoretical investigations into the degradation of azo dyes by hydroxyl radicals (•OH), a common species in AOPs, have modeled the reaction pathways. rsc.org These studies can determine the activation energies for different degradation routes, such as the cleavage of the C-N or N=N bonds, thereby predicting the most energetically favorable degradation pathway and the resulting intermediate products. acs.orgnih.gov This information is crucial for optimizing wastewater treatment processes.

Density Functional Theory (DFT) for Electronic Structure and Reaction Pathways

Molecular Dynamics Simulations of Dye-Material Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the interactions between dye molecules and various materials at an atomistic level. nih.gov

MD simulations are extensively used to model the adsorption of dyes onto the surfaces of adsorbents like activated carbon, clays, or metal oxides. tandfonline.comrandallcygan.com These simulations can reveal the preferred orientation of the dye molecule on the surface, the nature of the intermolecular forces involved (e.g., van der Waals, electrostatic interactions, hydrogen bonding), and the interaction energies. nih.gov